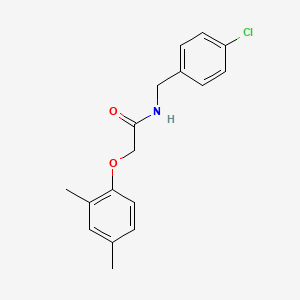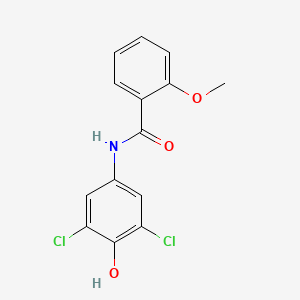![molecular formula C19H23N3OS B5837936 N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPTU belongs to the class of thiourea derivatives, which have been reported to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act by modulating various signaling pathways in cells. This compound has been reported to inhibit the activity of various enzymes such as tyrosine kinase, protein kinase C, and cyclooxygenase-2, which are involved in cell proliferation, differentiation, and inflammation. This compound has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects in cells and animals. In cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation, inflammation, and oxidative stress. In animals, this compound has been reported to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to protect neurons from oxidative stress and inflammation and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea has several advantages for lab experiments such as its low toxicity, high solubility, and stability in various solvents. This compound can be easily synthesized in the lab and its purity can be determined by various analytical techniques such as HPLC and NMR. However, this compound also has some limitations such as its limited bioavailability and poor pharmacokinetic properties. This compound has a short half-life in the body and is rapidly metabolized and excreted, which limits its therapeutic potential.
将来の方向性
There are several future directions for the research on N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea. One direction is to develop more potent and selective analogs of this compound with improved pharmacokinetic properties and therapeutic potential. Another direction is to investigate the mechanism of action of this compound in more detail and identify its molecular targets. Furthermore, the therapeutic potential of this compound in other diseases such as cardiovascular diseases and inflammatory disorders should be explored. Finally, the safety and efficacy of this compound in clinical trials should be evaluated to determine its potential as a therapeutic agent.
合成法
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea can be synthesized by reacting 4-morpholineaniline with 2-phenylethyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate isothiourea, which is then converted to this compound by hydrolysis. The yield of this compound can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
科学的研究の応用
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by enhancing the activity of insulin signaling pathways. In neurodegenerative disorders, this compound has been reported to protect neurons from oxidative stress and inflammation by modulating the expression of various genes.
特性
IUPAC Name |
1-(2-morpholin-4-ylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c24-19(20-11-10-16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)22-12-14-23-15-13-22/h1-9H,10-15H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFOTNAEMUSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)
![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)

![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)
![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)
